[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol
Overview
Description
[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol is a useful research compound. Its molecular formula is C8H16O4 and its molecular weight is 176.212. The purity is usually 95%.
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Biological Activity
[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (CAS: 130369-33-4) is a compound with a unique cyclobutane structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C8H16O4
- Molecular Weight : 176.21 g/mol
- IUPAC Name : (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol
- SMILES Notation : COC1(OC)CC(CO)(CO)C1
The compound features two methoxy groups and a hydroxymethyl group attached to a cyclobutane ring, which may influence its reactivity and biological interactions.
Anticancer Activity
Cyclobutane derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression. While direct studies on this compound are sparse, the structural features may confer similar activities.
The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar functionalities typically interact with cellular receptors or enzymes, modulating signaling pathways that lead to altered cellular responses. Potential targets may include:
- Enzymatic inhibition (e.g., affecting metabolic pathways)
- Interaction with cellular membranes leading to changes in permeability
Study 1: Antimicrobial Screening
A study focused on the antimicrobial properties of methanol extracts from various plant sources identified compounds with cyclobutane structures showing significant antibacterial activity against resistant strains. The Minimum Inhibitory Concentration (MIC) values for these extracts ranged from 62.5 to 78.12 µg/mL against E. coli and S. aureus .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Cyclobutane Derivative A | 62.5 | E. coli |
Cyclobutane Derivative B | 78.12 | S. aureus |
Study 2: Anticancer Activity
Another study investigated the antiproliferative effects of cyclobutane derivatives on human cancer cell lines (e.g., HeLa and A549). The results indicated IC50 values suggesting effective inhibition of cell growth at concentrations below 300 µg/mL .
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Cyclobutane Derivative C | 226 | HeLa |
Cyclobutane Derivative D | 242 | A549 |
Properties
IUPAC Name |
[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-11-8(12-2)3-7(4-8,5-9)6-10/h9-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXOBYJPCUTNTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CO)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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